TH5487

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

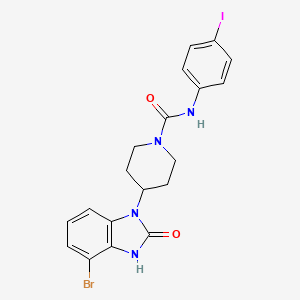

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKVWWPFOLPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TH5487, an OGG1 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core mechanism of action of TH5487, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).

Core Mechanism of Action

This compound is a selective, active-site inhibitor of OGG1.[1][2] Its primary mechanism involves preventing the enzyme from binding to its substrate, 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[2][3] By occupying the active site, this compound competitively inhibits the initial step of the base excision repair (BER) pathway for 8-oxoG, leading to the accumulation of this lesion within the genome.[3][4]

The inhibition of OGG1's catalytic activity has been shown to have significant downstream effects, most notably the suppression of proinflammatory gene expression.[2][5] This occurs because OGG1, in addition to its role in DNA repair, also functions as a transcriptional regulator. By preventing OGG1 from binding to guanine-rich promoters of proinflammatory genes, this compound reduces the recruitment of transcription factors like NF-κB, thereby downregulating the expression of inflammatory mediators.[2]

Furthermore, treatment with this compound alters the chromatin dynamics of OGG1.[4] It reduces the binding of OGG1 to chromatin and curtails its recruitment to sites of DNA damage.[4] This interference with OGG1's ability to locate and repair 8-oxoG lesions contributes to a decrease in DNA incisions and subsequent double-strand breaks in cells under oxidative stress.[4]

Quantitative Data

| Parameter | Value | Species/Cell Type | Reference |

| IC50 | 342 nM | Human OGG1 | [1][2][5] |

| Inactive Analogs (IC50) | > 100 µM | Human OGG1 | [2] |

| Effect on Proinflammatory Gene Expression | 5 µM this compound decreases TNFα- and LPS-induced expression to near pretreatment levels | MLE 12 (mouse lung epithelial) and hSAEC (human small airway epithelial) cells | [5] |

| In Vivo Efficacy (Inflammation) | 8-30 mg/kg intraperitoneal injection decreases TNFα or LPS induced neutrophil recruitment in mouse lungs | Mouse | [5] |

| In Vivo Efficacy (Kidney Injury) | 30 mg/kg intraperitoneal injection ameliorates renal ischemia-reperfusion injury | Mouse | [5] |

Experimental Protocols

OGG1 Inhibition Assay (In Vitro):

A common method to determine the inhibitory potential of compounds like this compound on OGG1 involves a fluorescence-based assay.

-

Substrate: A 34-base pair duplex DNA oligonucleotide containing a single 8-oxoG lesion paired with a cytosine is used. One strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand with a quencher.

-

Enzyme: Recombinant human OGG1 protein is purified.

-

Reaction: The inhibitor (this compound) at varying concentrations is pre-incubated with OGG1 in assay buffer. The DNA substrate is then added to initiate the reaction.

-

Detection: If OGG1 is active, it will excise the 8-oxoG and cleave the DNA backbone, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time.

-

Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA):

CETSA is utilized to confirm target engagement in a cellular context.

-

Cell Treatment: Cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Fractionation: The cells are lysed, and soluble and aggregated proteins are separated by centrifugation.

-

Detection: The amount of soluble OGG1 at each temperature is determined by Western blotting.

-

Analysis: Ligand binding (in this case, this compound to OGG1) stabilizes the protein, leading to a higher melting temperature. This is observed as more soluble OGG1 remaining at higher temperatures in the this compound-treated cells compared to the control.[2]

Chromatin Immunoprecipitation (ChIP):

ChIP assays are employed to investigate the binding of OGG1 to specific DNA sequences within the cell.

-

Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

Sonication: The chromatin is sheared into smaller fragments.

-

Immunoprecipitation: An antibody specific to OGG1 is used to pull down OGG1 and its bound DNA.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: Quantitative PCR (qPCR) is used to determine the amount of specific DNA sequences (e.g., promoters of proinflammatory genes) that were bound to OGG1. Treatment with this compound would be expected to show a decrease in the amount of these sequences pulled down with the OGG1 antibody.

Visualizations

Caption: Mechanism of this compound action on OGG1 and downstream pathways.

Caption: Experimental workflow for evaluating this compound efficacy.

Potential Off-Target Effects

It is important to note that some studies have suggested potential off-target effects for OGG1 competitive inhibitors, including this compound. These may include the inhibition of efflux pumps such as MDR1 and BCRP1, which could have implications for drug transport and cellular toxicity.[3] Further research is necessary to fully characterize the specificity profile of this compound and its analogs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 4. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Role of TH5487 in Studying Oxidative DNA Damage Repair

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TH5487, a potent small-molecule inhibitor, and its critical role as a tool in the study of oxidative DNA damage repair. We will delve into its mechanism of action, present key quantitative data, detail essential experimental protocols for its characterization, and visualize the complex biological pathways it modulates.

Introduction: The Challenge of Oxidative DNA Damage

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can also be induced by exogenous sources like ionizing radiation.[1] These highly reactive molecules can inflict damage on cellular components, including DNA. One of the most common and mutagenic DNA lesions caused by ROS is 7,8-dihydro-8-oxoguanine (8-oxoG).[1] If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations, which can contribute to carcinogenesis and other pathologies.[1]

Cells have evolved sophisticated mechanisms to counteract this threat. These defenses operate at two primary levels:

-

Nucleotide Pool Sanitation: Enzymes like MutT homolog 1 (MTH1) hydrolyze oxidized deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into newly synthesized DNA.[2][3][4][5]

-

DNA Repair: The Base Excision Repair (BER) pathway actively removes 8-oxoG lesions that have already been incorporated into the DNA duplex.[1]

The key enzyme initiating the BER pathway for 8-oxoG is the 8-oxoguanine DNA glycosylase 1 (OGG1).[1][6] OGG1 recognizes and excises the damaged 8-oxoG base, creating an apurinic/apyrimidinic (AP) site, which is then processed by downstream BER enzymes to restore the correct DNA sequence.[1] Given its central role, OGG1 has become a significant target for studying oxidative DNA damage and for developing novel therapeutic strategies. This compound has emerged as a crucial chemical probe for these endeavors.[7][8]

This compound: Mechanism of Action as an OGG1 Inhibitor

This compound is a potent and selective, active-site inhibitor of OGG1.[7][9][10] Its mechanism is not based on killing cancer cells by causing DNA damage, but rather by preventing the repair of existing oxidative lesions. By binding directly to the active site of OGG1, this compound effectively blocks the enzyme's ability to recognize and bind to its 8-oxoG substrate within the DNA.[7]

The primary consequences of OGG1 inhibition by this compound are:

-

Prevention of 8-oxoG Excision: The BER pathway for oxidative lesions is halted at its first step.[1][8]

-

Accumulation of Genomic 8-oxoG: As OGG1 is inhibited, 8-oxoG lesions generated by ROS persist and accumulate in the genome.[1][7]

-

Altered OGG1-Chromatin Dynamics: this compound impairs the binding of OGG1 to chromatin and reduces its recruitment to sites of DNA damage.[1][8]

-

Suppression of Inflammation: Beyond its role in DNA repair, OGG1 has signaling functions. This compound has been shown to prevent OGG1 from interacting with the promoters of proinflammatory genes, which in turn decreases the expression of cytokines and chemokines.[7]

The following diagram illustrates the dual pathways of oxidative damage control and the specific point of intervention for this compound.

References

- 1. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTH1 as a nucleotide pool sanitizing enzyme: Friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The OGG1 Inhibitor TH5487: A Technical Guide to its Mechanism and Impact on 8-oxoG Lesion Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TH5487, a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the mutagenic DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). Inhibition of OGG1 by this compound leads to the accumulation of 8-oxoG lesions within the genome, a strategy with significant therapeutic potential in oncology and inflammatory diseases. This document details the mechanism of action of this compound, its effects on cellular pathways, and provides comprehensive experimental protocols for studying its activity. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.

Introduction to this compound and 8-oxoG

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by exogenous agents, leading to oxidative stress. A major consequence of oxidative stress is the damage to DNA, with the guanine base being particularly susceptible to oxidation, forming 8-oxoG[1]. If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common somatic mutation in cancer[1].

The primary defense against the accumulation of 8-oxoG is the BER pathway, initiated by the DNA glycosylase OGG1. OGG1 recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site that is further processed by other BER enzymes to restore the correct DNA sequence.

This compound has emerged as a potent and selective inhibitor of OGG1, with a reported half-maximal inhibitory concentration (IC50) of 342 nM in a cell-free assay[1]. By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its substrate, leading to the accumulation of 8-oxoG lesions in the DNA[1]. This targeted inhibition of DNA repair has shown promise as a therapeutic strategy to exploit the increased oxidative stress and reliance on DNA repair pathways often observed in cancer cells. Furthermore, OGG1 has been implicated in the regulation of inflammatory gene expression, and its inhibition by this compound has demonstrated anti-inflammatory effects.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various studies.

Table 1: In Vitro Inhibition of OGG1 by this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 342 nM | Cell-free OGG1 activity assay | [1] |

Table 2: Cellular Effects of this compound on 8-oxoG Accumulation and DNA Damage

| Cell Line | Treatment | Effect | Method | Reference |

| U2OS | 10 µM this compound after 20 mM KBrO₃ treatment | Significant increase in 8-oxoG levels at 1, 4, and 6 hours post-treatment | Immunofluorescence | [1] |

| Jurkat A3 | 10 µM this compound after 20 mM KBrO₃ treatment | ~50% of 8-oxoG remaining after 24 hours | LC-MS/MS | |

| U2OS | Increasing concentrations of this compound with KBrO₃ or menadione | Dose-dependent reduction in γH2AX formation | Quantitative Microscopy | [1] |

Table 3: Effect of this compound on OGG1 Dynamics

| Cell Line | Treatment | Effect on OGG1-GFP | Method | Reference |

| U2OS | 10 µM this compound + 40 mM KBrO₃ | Increased mobile fraction of OGG1-GFP | FRAP | [1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound and its Effect on the 8-oxoG Repair Pathway

This compound acts as a competitive inhibitor of OGG1, binding to its active site and preventing the recognition and excision of 8-oxoG lesions from the DNA. This leads to an accumulation of 8-oxoG in the genome.

Caption: Mechanism of this compound-mediated inhibition of OGG1 and the 8-oxoG repair pathway.

This compound-Mediated Inhibition of NF-κB Signaling

Beyond its role in DNA repair, OGG1 has been shown to modulate the activity of the transcription factor NF-κB. This compound, by preventing OGG1 from binding to 8-oxoG lesions in promoter regions of pro-inflammatory genes, can attenuate NF-κB-mediated gene expression.

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to investigate the cellular effects of this compound involves inducing oxidative stress, treating with the inhibitor, and then assessing various endpoints.

Caption: General experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

OGG1-Modified Comet Assay for 8-oxoG Lesion Detection

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modification of this assay using the OGG1 enzyme allows for the specific detection of 8-oxoG lesions.

Materials:

-

Fully frosted microscope slides

-

1% Normal Melting Point (NMP) Agarose in PBS

-

0.5% Low Melting Point (LMP) Agarose in PBS

-

Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (added fresh)

-

OGG1 Reaction Buffer: 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA (pH 8.0)

-

Human OGG1 enzyme

-

Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA (pH > 13)

-

Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)

-

DNA stain (e.g., SYBR Gold or propidium iodide)

Protocol:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let them dry completely.

-

Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding: Mix cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C. Immediately pipette 75 µL onto a pre-coated slide and cover with a coverslip.

-

Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C.

-

Enzyme Treatment: Wash slides three times for 5 minutes each with OGG1 Reaction Buffer. Add 50 µL of OGG1 enzyme (or buffer alone for control) to each gel, cover with a coverslip, and incubate for 30 minutes at 37°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides three times for 5 minutes each with Neutralization Buffer.

-

Staining and Visualization: Stain the slides with a suitable DNA stain and visualize using a fluorescence microscope. The amount of DNA in the "comet tail" is proportional to the number of DNA breaks, which in this case are indicative of 8-oxoG lesions recognized by OGG1.

Quantification of 8-oxoG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 8-oxoG in DNA.

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

8-oxo-dG and dG standards

-

¹⁵N₅-labeled 8-oxo-dG internal standard

Protocol:

-

DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit, ensuring minimal oxidative damage during the process.

-

DNA Digestion:

-

Digest 10-20 µg of DNA with nuclease P1 at 37°C for 2 hours.

-

Add alkaline phosphatase and incubate at 37°C for another 1-2 hours to dephosphorylate the nucleosides.

-

-

Sample Preparation: Spike the digested sample with a known amount of ¹⁵N₅-labeled 8-oxo-dG internal standard. Centrifuge to pellet any undigested material.

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate the nucleosides using a gradient of Mobile Phase B.

-

Detect and quantify 8-oxo-dG and dG using multiple reaction monitoring (MRM) mode. The transition for 8-oxo-dG is typically m/z 284.1 → 168.1, and for dG is m/z 268.1 → 152.1.

-

-

Data Analysis: Quantify the amount of 8-oxoG relative to the amount of dG using a standard curve generated from the 8-oxo-dG and dG standards. The results are typically expressed as the number of 8-oxoG lesions per 10⁶ dG.

Cellular Thermal Shift Assay (CETSA) for OGG1 Target Engagement

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. Ligand binding often alters the thermal stability of the protein.

Materials:

-

Cell culture medium and plates

-

This compound and DMSO

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-OGG1 antibody

-

Anti-loading control antibody (e.g., β-actin)

Protocol:

-

Cell Treatment: Treat cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blotting:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane and probe with an anti-OGG1 antibody and a loading control antibody.

-

-

Data Analysis: Quantify the band intensities. A shift in the melting curve of OGG1 to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Immunofluorescence Staining of 8-oxoG

This method allows for the visualization and semi-quantitative analysis of 8-oxoG lesions within individual cells.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol/acetone (1:1)

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Denaturation Solution: 2N HCl

-

Neutralization Solution: 0.1 M Sodium Borate buffer (pH 8.5)

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibody: anti-8-oxo-dG antibody

-

Secondary antibody: Fluorescently-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with an oxidizing agent and/or this compound as required.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature or with cold methanol/acetone for 10 minutes at -20°C.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

RNAse Treatment (Optional): To ensure the antibody only detects 8-oxoG in DNA, treat with RNase A.

-

Denaturation: Treat the cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA and expose the 8-oxoG lesions.

-

Neutralization: Neutralize the acid by washing with 0.1 M Sodium Borate buffer for 5 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Antibody Incubation: Incubate with the primary anti-8-oxo-dG antibody overnight at 4°C.

-

Washing and Secondary Antibody: Wash the cells three times with PBS and then incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The fluorescence intensity of the 8-oxoG signal can be quantified using image analysis software.

Conclusion

This compound is a valuable tool for studying the biological roles of OGG1 and the consequences of 8-oxoG accumulation. Its potent and selective inhibition of OGG1 provides a means to modulate DNA repair and inflammatory signaling. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the effects of this compound in various cellular contexts. The continued exploration of OGG1 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for cancer and inflammatory diseases.

References

The Anti-Inflammatory Properties of TH5487: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of TH5487, a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). By targeting the DNA repair pathway, this compound presents a novel mechanism for mitigating inflammatory responses. This document details the underlying signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays cited.

Mechanism of Action: Inhibition of OGG1-Mediated Pro-inflammatory Gene Expression

Inflammatory stimuli can lead to the production of reactive oxygen species (ROS), which can damage DNA and result in the formation of lesions such as 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2] OGG1 is a key enzyme in the base excision repair pathway that recognizes and excises 8-oxoG from DNA.[1][3] However, beyond its role in DNA repair, OGG1 has been shown to participate in the transcriptional activation of pro-inflammatory genes.[1][4]

This compound is a selective, active-site inhibitor of OGG1.[2][5][6] By binding to the active site of OGG1, this compound prevents the enzyme from engaging with 8-oxoG in the promoter regions of pro-inflammatory genes.[1][7] This inhibition of OGG1-DNA interaction subsequently decreases the recruitment of the transcription factor nuclear factor κB (NF-κB) to these promoters.[1][2][7] The reduced binding of NF-κB leads to a suppression of pro-inflammatory gene expression, resulting in a decrease in the production of inflammatory mediators and reduced immune cell recruitment.[1][2][7]

Signaling Pathway Diagram

Caption: this compound mechanism of action in suppressing inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the anti-inflammatory effects of this compound.

| Parameter | Value | Species/Model | Source |

| IC50 for OGG1 | 342 nM | Cell-free assay | [6] |

| Reduction in TNF-α | Significant | Mouse model of acute pancreatitis | [8] |

| Reduction in IFN-γ | Significant | Mouse model of P. berghei malaria | [8] |

| Reduction in IL-6 | Significant | Mouse model of P. berghei malaria | [8] |

| Reduction in IL-10 | Significant | Mouse model of P. berghei malaria | [8] |

| Reduction in IL-2 | Significant | Mouse model of P. berghei malaria | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the engagement of this compound with its target protein, OGG1, in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[9][10]

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., HEK293) with various concentrations of this compound or a vehicle control (DMSO) and incubate at 37°C for 1 hour.[10]

-

Heating: Heat the cell suspensions in a thermocycler for 3.5 minutes across a temperature gradient.[10]

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[10]

-

Protein Quantification: Collect the supernatant containing the soluble proteins.

-

Detection: Analyze the amount of soluble OGG1 in the supernatant using Western blotting or other quantitative proteomics methods.[9] An increase in the amount of soluble OGG1 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

In Vivo Mouse Model of Allergic Airway Inflammation

This model is used to evaluate the efficacy of this compound in a disease-relevant context.

Protocol:

-

Sensitization: Sensitize mice (e.g., BALB/c) with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.[11]

-

Challenge: Subsequently challenge the sensitized mice with intranasal or aerosolized OVA to induce an allergic inflammatory response in the lungs.[11]

-

Treatment: Administer this compound or a vehicle control to the mice, typically via intraperitoneal injection, at a specified dose and schedule.

-

Assessment of Inflammation:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils) using flow cytometry.[11]

-

Histology: Perfuse and fix the lungs for histological analysis of tissue inflammation, goblet cell hyperplasia, and mucus production.[11][12]

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines in the BAL fluid or lung homogenates using multiplex assays or ELISA.[11][12]

-

Immunoglobulin E (IgE) Levels: Measure total and OVA-specific IgE levels in the plasma.[12][13]

-

Experimental Workflow Diagram

References

- 1. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]

- 6. selleckchem.com [selleckchem.com]

- 7. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. researchgate.net [researchgate.net]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

TH5487: A Technical Guide to Targeting Oxidative DNA Damage Repair in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells are characterized by high levels of reactive oxygen species (ROS) and a consequent increase in oxidative DNA damage. To survive and proliferate, cancer cells become heavily reliant on DNA repair pathways, particularly the Base Excision Repair (BER) pathway, to manage this damage. This dependency presents a therapeutic vulnerability. TH5487, a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the BER pathway, has emerged as a promising agent in cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in targeting DNA repair pathways for cancer therapy. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of OGG1 in Cancer

Cancer cells exhibit elevated levels of reactive oxygen species (ROS) which contribute to their malignant phenotype by promoting cell proliferation and survival. However, this increased ROS also leads to significant oxidative DNA damage. One of the most common and mutagenic forms of this damage is 7,8-dihydro-8-oxoguanine (8-oxoG). If left unrepaired, 8-oxoG can lead to G:C to T:A transversions during DNA replication, contributing to genomic instability.

The primary enzyme responsible for recognizing and excising 8-oxoG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1), initiating the Base Excision Repair (BER) pathway. By removing the damaged base, OGG1 plays a critical role in maintaining genomic integrity. Many cancer types show an upregulation of OGG1, highlighting their dependence on this repair mechanism for survival. This reliance on OGG1 makes it an attractive therapeutic target. Inhibiting OGG1 is hypothesized to lead to an accumulation of 8-oxoG, overwhelming the cancer cell's DNA repair capacity and leading to replication stress, cell cycle arrest, and ultimately, cell death.

This compound: A Selective OGG1 Inhibitor

This compound is a potent and selective, active-site inhibitor of OGG1. It functions by preventing OGG1 from binding to its DNA substrate, thereby inhibiting the initial step of 8-oxoG repair.[1] This leads to an accumulation of 8-oxoG in the genome of cancer cells.

Mechanism of Action

The mechanism of action of this compound involves the following key steps:

-

Binding to OGG1: this compound binds to the active site of the OGG1 enzyme.

-

Inhibition of DNA Binding: This binding event prevents OGG1 from recognizing and binding to 8-oxoG lesions within the DNA.[1]

-

Accumulation of 8-oxoG: The inhibition of OGG1's glycosylase activity leads to the accumulation of unrepaired 8-oxoG lesions in the DNA.[1]

-

Induction of Replication Stress: During DNA replication, the presence of 8-oxoG can stall the replication fork, leading to replication stress.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and replication stress triggers cell cycle arrest and can ultimately lead to programmed cell death (apoptosis) in cancer cells.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| OGG1 IC50 | 342 nM | [2] |

Table 2: Cellular Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Concentration | Time | Reference |

| Jurkat A3 | T-cell leukemia | 8-oxoG accumulation | Significant increase | 10 µM | 2.5 hours | [3] |

| U2OS | Osteosarcoma | 8-oxoG accumulation | Significant increase | 10 µM | 1 and 4 hours | [1] |

| A3 | T-cell leukemia | γH2AX positive cells | ~50% increase | 10 µM | 72 hours | [4] |

| BJ-Ras | Fibrosarcoma | EC50 | 11.4 ± 5.7 µM | N/A | N/A | |

| ACHN | Renal cell carcinoma | Clonogenic potential | Concentration-dependent loss | up to 20 µM | N/A | |

| H460 | Non-small cell lung cancer | Clonogenic potential | Concentration-dependent loss | up to 20 µM | N/A |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Mouse model of allergic airway inflammation | N/A (Inflammation model) | 40 mg/kg intraperitoneally | Reduced immune cell recruitment and NF-κB activation | [5] |

Signaling Pathways and Experimental Workflows

OGG1-Mediated Base Excision Repair and Inhibition by this compound

The following diagram illustrates the role of OGG1 in the BER pathway and how this compound intervenes.

Experimental Workflow: Evaluating this compound in Cancer Cells

This diagram outlines a typical experimental workflow to assess the efficacy of this compound in a cancer cell line.

Experimental Workflow: Xenograft Mouse Model for this compound Efficacy

The following diagram details the workflow for an in vivo study using a xenograft mouse model.

Detailed Experimental Protocols

Immunofluorescence for 8-oxoG Detection

This protocol is adapted from a study by Visnes et al. (2020)[1] and is used to visualize the accumulation of 8-oxoG in cells treated with this compound.

Materials:

-

Cancer cells (e.g., U2OS)

-

Glass coverslips or imaging plates

-

Complete cell culture medium

-

This compound

-

Potassium bromate (KBrO₃) (optional, as a positive control for oxidative stress)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-8-oxoG antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto coverslips or into imaging plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound for the desired time period. For a positive control, treat cells with KBrO₃ to induce oxidative damage.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-8-oxoG antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

Western Blotting for DNA Damage Response Proteins

This protocol can be used to assess the activation of DNA damage response (DDR) pathways following this compound treatment by detecting the phosphorylation of key proteins like H2AX (γH2AX).

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-γH2AX, anti-H2AX, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method to detect DNA strand breaks in individual cells. This protocol is a general guideline and may need optimization for specific cell types.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Prepare a suspension of single cells from the treated and control groups.

-

Mix the cell suspension with molten LMPA at 37°C.

-

Pipette the cell/LMPA mixture onto a microscope slide pre-coated with NMPA.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in lysis solution overnight at 4°C to lyse the cells and unfold the DNA.

-

Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage in the alkaline buffer.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA.

-

Quantify the DNA damage using comet assay analysis software (e.g., by measuring tail length or tail moment).

DNA Fiber Assay for Replication Stress

The DNA fiber assay is used to visualize and measure the speed of individual DNA replication forks. A decrease in fork speed is indicative of replication stress.

Materials:

-

Exponentially growing cells

-

5-Chloro-2'-deoxyuridine (CldU)

-

5-Iodo-2'-deoxyuridine (IdU)

-

Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Glass microscope slides

-

Primary antibodies: anti-CldU (rat), anti-IdU (mouse)

-

Fluorescently-conjugated secondary antibodies

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Pulse-label the cells with CldU (e.g., 25 µM for 20-30 minutes).

-

Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20-30 minutes). This compound can be added during the IdU labeling to assess its immediate effect on fork progression.

-

Harvest the cells and resuspend them in a small volume of PBS.

-

Lyse the cells by mixing with spreading buffer.

-

Spot the cell lysate onto a glass microscope slide and tilt the slide to allow the DNA fibers to spread.

-

Air-dry and fix the slides.

-

Denature the DNA with HCl.

-

Block the slides and then perform immunofluorescence staining for CldU and IdU using specific primary and fluorescently-conjugated secondary antibodies.

-

Capture images of the DNA fibers using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks using image analysis software to determine the replication fork speed.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are highly dependent on the OGG1-mediated BER pathway for survival. By selectively inhibiting OGG1, this compound leads to the accumulation of oxidative DNA damage, induces replication stress, and promotes cancer cell death. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound and other OGG1 inhibitors in a preclinical setting. Further research, particularly in vivo studies and the identification of predictive biomarkers, will be crucial in translating the potential of this compound into effective cancer therapies.

References

- 1. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of TH5487 in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A unifying feature of these devastating disorders is the accumulation of oxidative DNA damage in the central nervous system, which contributes to chronic neuroinflammation and neuronal cell death. The DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is a key player in the base excision repair (BER) pathway, responsible for identifying and excising the common oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxoG). While essential for maintaining genomic integrity, emerging evidence suggests that OGG1's activity can also drive pro-inflammatory signaling. This has led to the exploration of OGG1 inhibition as a potential therapeutic strategy. TH5487 is a potent and selective small-molecule inhibitor of OGG1. By binding to the active site of OGG1, this compound prevents the recognition and repair of 8-oxoG lesions, leading to their accumulation but also dampening inflammatory responses. This technical guide provides an in-depth exploration of the therapeutic potential of this compound in neurodegenerative diseases, summarizing its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.

Introduction: The Role of OGG1 in Neurodegeneration

The brain's high metabolic rate and oxygen consumption make it particularly vulnerable to oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA. The most common oxidative DNA lesion is 8-oxoG, which if left unrepaired, can lead to mutations and genomic instability. OGG1 is the primary enzyme responsible for initiating the BER pathway to remove 8-oxoG.

However, the role of OGG1 extends beyond simple DNA repair. The binding of OGG1 to 8-oxoG can act as a signaling platform, recruiting transcription factors such as NF-κB and modulating the expression of pro-inflammatory genes.[1][2] This dual role of OGG1 in both DNA repair and inflammation makes it a compelling target for therapeutic intervention in neurodegenerative diseases, where chronic neuroinflammation is a key pathological driver. Studies have shown that OGG1 activity is altered in the brains of patients with Alzheimer's disease, and OGG1-deficient mice show accelerated pathology in models of neurodegeneration.[3][4]

This compound: A Potent and Selective OGG1 Inhibitor

This compound is a small molecule that acts as a competitive inhibitor of OGG1, binding to its active site and preventing it from engaging with 8-oxoG lesions in the DNA.[5][6] This leads to an accumulation of genomic 8-oxoG but also disrupts the downstream signaling events that contribute to inflammation.[2][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of OGG1's glycosylase activity. By occupying the active site, this compound prevents OGG1 from recognizing and excising 8-oxoG from the DNA.[5][6] This has two major consequences:

-

Inhibition of DNA Repair: The accumulation of 8-oxoG lesions can potentially lead to increased mutation rates and genomic instability in rapidly dividing cells. However, in post-mitotic neurons, the implications of this are still under investigation.

-

Anti-inflammatory Effects: By preventing OGG1 from binding to 8-oxoG, this compound disrupts the recruitment of pro-inflammatory transcription factors like NF-κB to the promoters of inflammatory genes, thereby reducing the expression of cytokines and chemokines.[2][5]

Quantitative Data

The following tables summarize the key quantitative data available for this compound and other relevant OGG1 inhibitors.

| Parameter | Value | Cell-free/Cell-based | Reference |

| This compound IC₅₀ | 342 nM | Cell-free | [5] |

| SU0268 IC₅₀ | 59 nM | Cell-free | [7] |

| O8 IC₅₀ | 0.22 µM | Cell-free | [8] |

Table 1: In Vitro Potency of OGG1 Inhibitors

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| U2OS | 10 µM this compound + 20 mM KBrO₃ for 1h | Accumulation of genomic 8-oxoG | Significant increase in 8-oxoG fluorescence signal | [9] |

| U2OS | 10 µM this compound | Reduced OGG1 recruitment to laser-induced DNA damage | Significant reduction in OGG1-GFP fluorescence | [9] |

| U2OS | 10 µM this compound + KBrO₃ or Menadione | Reduced formation of γH2AX foci (a marker of DNA double-strand breaks) | Significant decrease in γH2AX foci number | [10] |

Table 2: Cellular Effects of this compound

Signaling Pathways and Experimental Workflows

OGG1-Mediated Neuroinflammatory Signaling

The following diagram illustrates the proposed signaling pathway through which OGG1 contributes to neuroinflammation and how this compound may intervene.

Figure 1: OGG1-mediated neuroinflammatory signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound in an in vitro model of neurodegeneration.

Figure 2: In vitro experimental workflow for evaluating the neuroprotective effects of this compound.

Detailed Experimental Protocols

OGG1 Activity Assay (Fluorescence-based)

This protocol describes a real-time fluorescence-based assay to measure OGG1 activity in cell lysates or with purified enzyme, adapted from Burger et al. (2010) and others.[1][11][12]

Materials:

-

Fluorescently labeled oligonucleotide probe containing a single 8-oxoG lesion and a quencher.

-

Cell lysate or purified OGG1 enzyme.

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA).

-

96-well or 384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice, containing reaction buffer and the fluorescent oligonucleotide probe.

-

Add the cell lysate or purified OGG1 enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with this compound for a specified time before adding the substrate.

-

Transfer the reaction mixture to a pre-chilled well of the microplate.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore used in the probe.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 60-120 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the OGG1 activity.

Chromatin Immunoprecipitation (ChIP) for OGG1

This protocol provides a general guideline for performing ChIP to study the association of OGG1 with specific genomic regions.[13]

Materials:

-

Neuronal cells (e.g., primary neurons or SH-SY5Y).

-

Formaldehyde (for cross-linking).

-

Glycine (for quenching).

-

Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer.

-

Anti-OGG1 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Sonicator.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for qPCR analysis of target gene promoters.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.

-

Cell Lysis: Harvest and lyse the cells to release the chromatin.

-

Chromatin Fragmentation: Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-OGG1 antibody or control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Analysis: Use the purified DNA for qPCR to quantify the enrichment of OGG1 at specific gene promoters.

Laser Microirradiation for DNA Damage and Repair Studies

This protocol describes the use of laser microirradiation to induce localized DNA damage and monitor the recruitment of DNA repair proteins like OGG1.[9][11][14][15]

Materials:

-

Cells expressing a fluorescently tagged DNA repair protein (e.g., OGG1-GFP).

-

Confocal microscope equipped with a 405 nm laser.

-

Photosensitizing agent (e.g., Hoechst 33342 or BrdU).

-

Live-cell imaging chamber with temperature and CO₂ control.

Procedure:

-

Cell Preparation: Plate cells expressing the fluorescently tagged protein of interest on glass-bottom dishes.

-

Photosensitization: Pre-incubate the cells with a photosensitizing agent (e.g., 10 µg/mL Hoechst 33342 for 10 minutes) to enhance DNA damage induction by the laser.

-

Microscopy Setup: Place the dish on the confocal microscope stage within a live-cell imaging chamber maintained at 37°C and 5% CO₂.

-

Image Acquisition: Acquire pre-irradiation images of the cells.

-

Laser Microirradiation: Use the 405 nm laser to irradiate a defined region of interest (ROI) within the nucleus of a target cell. Laser power and duration should be optimized for the specific cell type and desired level of damage.

-

Time-Lapse Imaging: Immediately after irradiation, acquire a time-lapse series of images to monitor the recruitment of the fluorescently tagged protein to the site of damage.

-

Data Analysis: Quantify the fluorescence intensity at the damaged region over time to determine the recruitment kinetics.

Therapeutic Potential in Neurodegenerative Diseases: A Forward Look

While direct preclinical evidence for this compound in Alzheimer's, Parkinson's, or Huntington's disease models is currently limited, the strong mechanistic rationale for OGG1 inhibition in these conditions provides a compelling case for its therapeutic exploration.

-

Alzheimer's Disease: By inhibiting OGG1, this compound could potentially reduce the chronic neuroinflammation driven by amyloid-beta and tau pathologies. The reduction in pro-inflammatory cytokine production may help to create a more favorable microenvironment for neuronal survival.

-

Parkinson's Disease: Oxidative stress and mitochondrial dysfunction are central to the pathogenesis of Parkinson's disease. OGG1 inhibition could mitigate the inflammatory response triggered by damaged mitochondria and aggregated alpha-synuclein.

-

Huntington's Disease: The accumulation of mutant huntingtin protein is associated with increased oxidative stress and DNA damage. This compound could help to break the cycle of oxidative damage and inflammation that contributes to neuronal dysfunction in Huntington's disease.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action that targets a key intersection of oxidative DNA damage and neuroinflammation. The preclinical data in models of inflammation are encouraging, and the rationale for its application in neurodegenerative diseases is strong. Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic effects of this compound in established animal models of Alzheimer's, Parkinson's, and Huntington's diseases.

-

Neuroprotection assays: Quantifying the ability of this compound to protect neurons from cell death induced by disease-specific toxic insults (e.g., amyloid-beta oligomers, alpha-synuclein fibrils, mutant huntingtin).

-

Biomarker development: Identifying and validating biomarkers to monitor the target engagement and therapeutic efficacy of this compound in preclinical and clinical settings.

The development of OGG1 inhibitors like this compound opens up a new and exciting avenue for the development of disease-modifying therapies for a range of devastating neurodegenerative disorders.

References

- 1. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In Time and Space: Laser Microirradiation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]

- 13. Effects of the stimuli-dependent enrichment of 8-oxoguanine DNA glycosylase1 on chromatinized DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laser microirradiation as a tool to investigate the role of liquid-liquid phase separation in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The OGG1 Inhibitor TH5487: A Technical Guide to its Attenuation of NF-κB Signaling in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. Consequently, the NF-κB signaling pathway is a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of TH5487, a small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), and its impact on the NF-κB signaling pathway. Through a novel, indirect mechanism, this compound effectively dampens inflammatory responses by modulating NF-κB's access to its genomic targets, presenting a promising strategy for the development of new anti-inflammatory therapies.

Introduction: The NF-κB Signaling Pathway in Inflammation

The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to inflammatory stimuli such as cytokines (e.g., TNF-α) and pathogen-associated molecular patterns (e.g., LPS). In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical activation pathway is initiated by the phosphorylation of IκBα by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to specific κB sites in the promoter regions of target genes, and drive the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Caption: Canonical NF-κB Signaling Pathway.

This compound: An Indirect Modulator of NF-κB through OGG1 Inhibition

This compound is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme central to the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3][4] While initially characterized for its role in DNA repair, recent evidence has unveiled a novel function for OGG1 in inflammation. OGG1 can act as a co-activator for NF-κB by facilitating its binding to κB sites within the promoter regions of pro-inflammatory genes, particularly at sites of 8-oxoG accumulation.[5][6]

This compound's anti-inflammatory effects stem from its ability to disrupt this interaction. By binding to the active site of OGG1, this compound prevents the enzyme from engaging with 8-oxoG lesions in the DNA.[5] This, in turn, hinders the recruitment and stable binding of the NF-κB p65/p50 heterodimer to the promoters of its target genes, leading to a suppression of pro-inflammatory gene expression.[5][7] Current evidence suggests that this compound does not directly inhibit the core components of the canonical NF-κB signaling cascade, such as IKKβ phosphorylation or IκBα degradation. Instead, its mechanism is focused downstream, at the level of transcription factor-DNA interaction.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. mdpi.com [mdpi.com]

The Emergence of TH5487: A Technical Guide to a Potent OGG1 Inhibitor for Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TH5487 has rapidly emerged as a critical research tool in the study of DNA repair, inflammation, and cancer biology. This potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) provides a unique means to probe the multifaceted roles of this key enzyme in cellular function and disease pathogenesis. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its core mechanism, quantitative data, and detailed experimental protocols to facilitate its effective use in the laboratory.

Core Mechanism of Action

This compound functions as an active-site inhibitor of OGG1. OGG1 is a primary enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Oxidative stress can lead to the formation of 8-oxoG, and its accumulation can result in G:C to T:A transversions.

The mechanism of this compound-mediated OGG1 inhibition involves its direct binding to the active site of the enzyme. This occupation of the active site physically prevents OGG1 from binding to its DNA substrate containing the 8-oxoG lesion. Consequently, the glycosylase activity of OGG1 is inhibited, leading to the accumulation of 8-oxoG in the genome. Beyond its role in DNA repair, OGG1 has been shown to play a role in gene transcription, particularly in the context of inflammation. By inhibiting OGG1's interaction with DNA, this compound also modulates the chromatin dynamics of OGG1 and perturbs the binding of transcription factors like NF-κB to the promoter regions of proinflammatory genes, thereby suppressing their expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description | Reference |

| IC50 | 342 nM | The half maximal inhibitory concentration of this compound against OGG1 glycosylase activity in a cell-free assay. |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Proinflammatory Gene Expression | MLE 12, hSAEC | 5 µM | Decreased TNFα- and LPS-induced proinflammatory gene expression to near pretreatment levels. | |

| NF-κB Binding | MLE 12, hSAEC | 0-10 µM | Perturbed binding of NF-κB to 8-oxoG–containing synthetic DNA in nuclear extracts. | |

| OGG1 Thermal Stabilization (CETSA) | Jurkat A3 | 10 µM | Increased the melting point of OGG1 by 3°C. | |

| Genomic 8-oxoG Repair | Jurkat A3 | 10 µM | Delayed the repair kinetics of KBrO3-induced genomic 8-oxoG. | |

| OGG1-GFP Nuclear Mobility (FRAP) | Jurkat A3 | 10 µM | Increased the nuclear mobility of OGG1-GFP after KBrO3 exposure. |

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits OGG1, preventing proinflammatory gene activation.

Understanding the structural basis of TH5487-OGG1 interaction

An In-depth Technical Guide to the Structural Basis of TH5487-OGG1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor this compound and its target, 8-oxoguanine DNA glycosylase 1 (OGG1). The document details the molecular basis of inhibition, presents key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows.

Introduction: OGG1 and the Role of this compound

7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most common oxidative DNA lesions, and its accumulation can lead to G:C to T:A transversions, contributing to mutagenesis and cellular dysfunction. 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA, initiating the base excision repair (BER) pathway.[1][2] Beyond its canonical role in DNA repair, OGG1 is also implicated in the transcriptional regulation of proinflammatory genes.[3][4]

This compound has been identified as a potent and selective small-molecule inhibitor of OGG1.[3][5][6] It serves as a valuable chemical probe to study the roles of OGG1 in cellular processes and as a potential therapeutic agent for conditions involving inflammation and cancer.[3][4][7] This guide elucidates the precise mechanism by which this compound interacts with and inhibits OGG1.

The Structural Basis of Inhibition

The definitive understanding of the this compound-OGG1 interaction comes from X-ray crystallography studies. The crystal structure of human OGG1 in complex with this compound (PDB ID: 6RLW) reveals that the inhibitor binds directly within the active site of the enzyme.[4][8]

Key Interaction Points:

-

Active Site Occupancy: this compound occupies the active site pocket that normally recognizes and binds the 8-oxoG lesion.[3][9][10] The benzimidazolone core of this compound mimics the flipped-out 8-oxoG base.[1]

-

Conformational Change: Upon binding this compound, OGG1 adopts a "closed" conformation, which physically blocks the enzyme's access to its DNA substrate.[9][10]

-

Hydrophobic and Polar Interactions: The inhibitor is stabilized within the active site through a series of interactions. The iodo-phenyl tail of a this compound analog, TH5675, was shown to occupy a deep hydrophobic pocket flanked by residues Phe319, Cys253, and Met257 in mouse OGG1.[3] In the human OGG1 structure, this compound forms hydrogen bonds and water-mediated interactions with key residues in the binding site.[11]

This active-site-directed, competitive inhibition mechanism explains how this compound effectively prevents OGG1 from engaging with and repairing damaged DNA.[3][7]

Quantitative Data Presentation

The efficacy of this compound as an OGG1 inhibitor has been quantified through various biochemical and structural studies.

Table 1: Inhibition Potency of this compound

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC₅₀ | 342 nM | Cell-free glycosylase activity assay | [5][6] |

| IC₅₀ | 800 nM (0.800 µM) | Fluorescence-based glycosylase/AP lyase assay |[2] |

Table 2: Crystallographic Data for hOGG1-TH5487 Complex

| Parameter | Value |

|---|---|

| PDB ID | 6RLW |

| Organism | Homo sapiens |

| Method | X-Ray Diffraction |

| Resolution | 2.00 Å |

| R-Value Work | 0.223 |

| R-Value Free | 0.274 |

Mechanism of Action and Cellular Consequences

This compound's inhibition of OGG1's enzymatic activity translates into distinct cellular phenotypes. By preventing OGG1 from binding to damaged DNA, this compound treatment leads to an accumulation of genomic 8-oxoG lesions.[9][10] This interference with DNA repair alters the chromatin dynamics of OGG1; fluorescence recovery after photobleaching (FRAP) assays show that OGG1 becomes more mobile within the nucleus in the presence of the inhibitor, indicating impaired binding to chromatin.[9][10] Consequently, the recruitment of OGG1 to sites of laser-induced DNA damage is reduced.[9][10] By preventing OGG1's incision activity, this compound ultimately leads to fewer DNA breaks in cells under oxidative stress.[9][10]

Caption: Mechanism of this compound action on OGG1 and its cellular outcomes.

Experimental Protocols

The characterization of the this compound-OGG1 interaction relies on a combination of biochemical, cellular, and structural biology techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 8. rcsb.org [rcsb.org]

- 9. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

TH5487 Experimental Protocol for Cell Culture Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1] Beyond its canonical role in DNA repair, OGG1 has been implicated in the transcriptional regulation of proinflammatory genes. This compound exerts its effects by binding to the active site of OGG1, preventing its interaction with 8-oxoG lesions in DNA.[2][3] This inhibition leads to the accumulation of genomic 8-oxoG and modulates inflammatory responses, making this compound a valuable tool for studying oxidative DNA damage and inflammation in cancer and other diseases. These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects.

Mechanism of Action

This compound inhibits OGG1 with a half-maximal inhibitory concentration (IC50) of 342 nM.[1] By blocking OGG1's ability to recognize and excise 8-oxoG, this compound disrupts the initial step of BER for this common oxidative lesion. This leads to an accumulation of 8-oxoG in the genome, which can be visualized and quantified. Furthermore, this compound has been shown to suppress the expression of proinflammatory genes. This is achieved by preventing OGG1 from binding to guanine-rich promoter regions of these genes, which in turn reduces the recruitment of transcription factors such as NF-κB.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibitor of OGG1 blocks oxidative DNA damage repair at telomeres and potentiates methotrexate anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Optimal concentration of TH5487 for in vitro assays

Application Notes for TH5487 in In Vitro Assays

Introduction

This compound is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2][3][4] By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its DNA substrate, leading to the accumulation of 8-oxoG lesions within the genome.[3][4] Beyond its role in DNA repair, OGG1 has been implicated in the regulation of pro-inflammatory gene expression.[1][4][5] Inhibition of OGG1 by this compound has been shown to suppress the expression of inflammatory cytokines and reduce inflammation in preclinical models, making it a valuable tool for studying the roles of OGG1 in both DNA repair and inflammatory signaling pathways.[4][5][6][7]

Mechanism of Action

Reactive oxygen species (ROS) can damage DNA, with guanine being particularly susceptible to oxidation, forming 8-oxoG. OGG1 normally identifies and removes this lesion, initiating the BER pathway to maintain genomic integrity. This compound acts as a competitive inhibitor, occupying the active site of OGG1 and preventing its interaction with 8-oxoG in the DNA.[4] This inhibition of OGG1's glycosylase activity leads to an accumulation of 8-oxoG lesions.[3][8] Furthermore, OGG1 has been shown to bind to 8-oxoG within the promoter regions of pro-inflammatory genes, facilitating the recruitment of transcription factors like NF-κB and promoting gene expression.[4][6] By blocking OGG1's ability to bind DNA, this compound can attenuate this pro-inflammatory signaling.[4][6]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on OGG1.

Data Presentation: In Vitro Efficacy of this compound

The optimal concentration of this compound for in vitro assays is dependent on the cell type and the specific biological question being addressed. The following tables summarize key quantitative data from published studies.

Table 1: IC50 and Effective Concentrations of this compound in Various Assays

| Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |

| OGG1 Inhibition (cell-free) | Recombinant human OGG1 | 342 nM | [1][2][3] |

| Inhibition of Pro-inflammatory Gene Expression | Murine Lung Epithelial (MLE 12) cells | 5 µM | [1][4] |

| Inhibition of Pro-inflammatory Gene Expression | Human Small Airway Epithelial Cells (hSAEC) | 5 µM | [1][4] |

| Perturbation of NF-κB Binding | MLE 12 and hSAEC nuclear extracts | 0-10 µM | [1] |

| Accumulation of Genomic 8-oxoG | Jurkat A3 T cell leukemia cells | 10 µM | [3][4] |

| Accumulation of Genomic 8-oxoG | U2OS osteosarcoma cells | 10 µM | [3][8] |

| Inhibition of OGG1 Recruitment to DNA Damage | U2OS cells | 10 µM | [3] |

| Reduction of γH2AX Foci | U2OS cells | 1-10 µM | [9] |

| Cell Growth Inhibition | Various cancer cell lines | EC50 values vary | [10] |

Table 2: Recommended Concentration Ranges for Specific In Vitro Applications